molecular formula C16H20N2O B2688854 1-(2-azepan-1-yl-2-oxoethyl)-1H-indole CAS No. 754235-39-7

1-(2-azepan-1-yl-2-oxoethyl)-1H-indole

Cat. No.: B2688854
CAS No.: 754235-39-7
M. Wt: 256.349
InChI Key: ZDACBWZEALXAQR-UHFFFAOYSA-N
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Description

1-(2-azepan-1-yl-2-oxoethyl)-1H-indole is a complex organic compound characterized by the presence of an indole ring substituted with an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-azepan-1-yl-2-oxoethyl)-1H-indole typically involves the condensation of indole derivatives with azepane-containing reagents. One common method includes the reaction of indole-2-carboxaldehyde with azepane-1-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-azepan-1-yl-2-oxoethyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-azepan-1-yl-2-oxoethyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-azepan-1-yl-2-oxoethyl)-1H-indole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide

Uniqueness

1-(2-azepan-1-yl-2-oxoethyl)-1H-indole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

1-(azepan-1-yl)-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-16(17-10-5-1-2-6-11-17)13-18-12-9-14-7-3-4-8-15(14)18/h3-4,7-9,12H,1-2,5-6,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDACBWZEALXAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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